Copper Fluor-4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C38H47F3N2O2S4 |

|---|---|

Molekulargewicht |

749.1 g/mol |

IUPAC-Name |

9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one |

InChI |

InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3 |

InChI-Schlüssel |

IWSHBHVMVNQFGF-UHFFFAOYSA-N |

Kanonische SMILES |

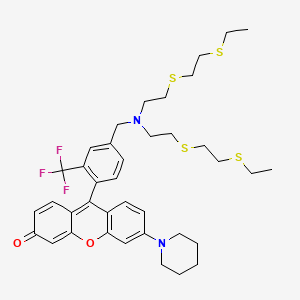

CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Copper Fluor-4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Copper Fluor-4 (CF4), a fluorescent probe highly selective for cuprous ions (Cu⁺). This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes associated signaling pathways and workflows.

Core Photophysical Properties of this compound

This compound is a fluorescent sensor built on a rhodol dye scaffold. Its fluorescence is significantly enhanced upon binding to Cu⁺, making it a valuable tool for detecting labile copper pools in biological systems. The mechanism of this fluorescence enhancement involves the disruption of photoinduced electron transfer (PET) upon coordination of Cu⁺.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound.

| Property | Value (Free CF4) | Value (CF4-Cu⁺ Complex) | Reference(s) |

| Excitation Wavelength (λex) | ~415 nm, 488 nm | ~415 nm, 488 nm | |

| Emission Wavelength (λem) | ~660 nm | ~660 nm | |

| Quantum Yield (Φ) | 0.04 | 0.38 | |

| Dissociation Constant (Kd) | - | 2.9 x 10⁻¹³ M | |

| Fluorescence Enhancement | - | ~10-fold | |

| Molar Extinction Coefficient (ε) | Not available in literature | Not available in literature | |

| Fluorescence Lifetime (τ) | Not available in literature | Not available in literature |

Mechanism of Action and Signaling

The fluorescence of this compound is quenched in its free form due to photoinduced electron transfer. The binding of a cuprous ion (Cu⁺) to the nitrogen and sulfur-rich receptor of the probe inhibits this process, leading to a significant increase in fluorescence intensity. This highly selective and high-affinity binding allows for the detection of labile Cu⁺ pools within complex biological environments.

An In-depth Technical Guide to Copper Fluor-4 (CF4) for Copper Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Copper Fluor-4 (CF4), a fluorescent probe for the detection of monovalent copper ions (Cu⁺). It details the probe's mechanism of action, performance characteristics, and experimental applications, offering a technical resource for professionals in life sciences and drug development.

Introduction: The Challenge of Labile Copper Detection

Copper is an essential trace element vital for a multitude of physiological processes, including mitochondrial respiration, antioxidant defense, and cell proliferation.[1] Its redox activity, cycling between Cu⁺ and Cu²⁺ states, is central to its function.[1][2] However, this same property can lead to the generation of reactive oxygen species (ROS) and cellular damage if not tightly regulated.[2] Consequently, cells maintain very low concentrations of free, or "labile," copper ions, typically at sub-micromolar levels.[2] Dysregulation of copper homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer.[1][3]

Monitoring these dynamic, low-concentration labile copper pools in real-time within biological systems presents a significant challenge. While methods like atomic absorption spectroscopy exist, they lack the spatial and temporal resolution required for intracellular imaging.[2][4] Fluorescent probes have emerged as powerful tools to overcome these limitations, offering high sensitivity and specificity for visualizing metal ion dynamics in living cells.[2][4]

This compound (CF4): A Highly Specific Cu⁺ Sensor

This compound (CF4) is a fluorescent sensor specifically engineered for the detection of labile monovalent copper (Cu⁺).[5][6] It is built upon a rhodol dye scaffold, a class of fluorophores known for its favorable photophysical properties.[2][5][7][8] CF4 is designed to be stable and effective within a physiological pH range of 6 to 8, making it highly suitable for live-cell and in vivo imaging applications.[2][5][7][8]

Core Mechanism of Action

The sensing mechanism of CF4 relies on a process known as Photoinduced Electron Transfer (PET). In its copper-free state, the CF4 molecule is in a fluorescence "off" or quenched state. The electron-rich NS₃ receptor can donate an electron to the excited rhodol fluorophore, quenching its fluorescence.

Upon selective binding of a Cu⁺ ion to the NS₃ receptor, a conformational change is induced.[2] This coordination disrupts the PET process, blocking the electron transfer pathway. As a result, the fluorophore is no longer quenched and can return to its ground state by emitting a photon, leading to a significant, "turn-on" fluorescence response.[1][2] This interaction is a reversible 1:1 coordination mechanism, allowing for the dynamic monitoring of labile Cu⁺ pools.[2][5][8]

Quantitative Performance Characteristics

CF4 exhibits excellent performance metrics for a fluorescent probe, characterized by its high affinity, selectivity, and robust fluorescence response. These properties are crucial for the sensitive and accurate detection of copper in complex biological environments.

| Parameter | Value | Reference(s) |

| Analyte | Monovalent Copper (Cu⁺) | [5][6][7] |

| Dissociation Constant (Kd) | 2.9 × 10⁻¹³ M | [2][6][7][8] |

| Binding Stoichiometry | 1:1 (Cu⁺ : CF4) | [5][8] |

| Fluorescence Enhancement | ~10-fold | [2][8] |

| Quantum Yield (Φ) | Φ = 0.04 (Cu⁺-free) to Φ = 0.38 (Cu⁺-bound) | [2] |

| Excitation Wavelength (λex) | ~415 nm / 488 nm | [7][9] |

| Emission Wavelength (λem) | ~660 nm | [7] |

| Effective pH Range | 6 - 8 | [2][5][7][8] |

| Detection Limit | 15 nM (for Cu²⁺ in buffer) | [2] |

Note: While CF4 is specific for Cu⁺, some characterization experiments may be performed with Cu²⁺ in buffer systems containing reducing agents.

Selectivity Profile

A critical feature of any fluorescent probe is its selectivity for the target ion over other biologically abundant metal ions. CF4 demonstrates high selectivity for copper, showing minimal fluorescence response to common alkali and alkaline earth metals (Na⁺, K⁺, Mg²⁺, Ca²⁺) or other transition metals like zinc (Zn²⁺) and iron (Fe²⁺).[2][7][8][9] This ensures that the observed fluorescence signal is specifically attributable to changes in labile copper concentrations.

Experimental Protocols

Below is a generalized protocol for imaging labile intracellular copper using CF4 in cultured mammalian cells. Optimization may be required depending on the cell type and experimental conditions.

A. Reagent Preparation

-

CF4 Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]

-

Cell Culture Medium: Use the appropriate growth medium for your cell line.

-

Imaging Buffer: A buffered saline solution such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) is recommended. Ensure the buffer is at a physiological pH.

B. Cell Staining and Imaging Workflow

-

Cell Plating: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

-

Probe Loading:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed imaging buffer.

-

Prepare a working solution of CF4 by diluting the 1 mM stock solution into the imaging buffer. The final concentration typically ranges from 0.5 µM to 10 µM.[7] A starting concentration of 2 µM is often effective.

-

Incubate the cells with the CF4 working solution for 10-30 minutes at 37°C, protected from light.[7]

-

-

Washing:

-

Aspirate the CF4 loading solution.

-

Wash the cells twice with pre-warmed imaging buffer to remove any excess, non-internalized probe.

-

-

Imaging:

-

Add fresh imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for CF4 (e.g., Excitation: ~488 nm, Emission: >650 nm).

-

Acquire images for baseline fluorescence before applying any experimental treatment (e.g., copper supplementation or chelation).

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).

-

Quantify the change in fluorescence intensity over time or in response to treatment.

-

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Benchchem [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Frontiers | A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell [frontiersin.org]

- 5. Copper probe CF4 | Fluorescent copper probe | Colon cancer | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Copper regulates rest-activity cycles through the locus coeruleus-norepineprhine system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Fluorescent Dye | 2365532-64-3 | Invivochem [invivochem.com]

An In-depth Technical Guide on the Selectivity of Copper Fluor-4 for Cu(I) over other metal ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological and pathological processes. Its ability to cycle between two primary oxidation states, Cu(I) and Cu(II), is fundamental to its biological roles.[1][2][3] However, the dysregulation of copper homeostasis can lead to significant cellular damage and is implicated in various diseases, including neurodegenerative disorders and cancer.[3][4] Consequently, the development of selective fluorescent probes to monitor labile copper pools within biological systems is of paramount importance for both basic research and therapeutic development.[3][4]

Copper Fluor-4 (CF4) has emerged as a highly specific fluorescent probe for the detection of cuprous ions (Cu⁺).[5][6][7] Based on a rhodol dye scaffold, CF4 exhibits a significant increase in fluorescence upon binding to Cu(I), allowing for real-time imaging of labile Cu⁺ pools in living organisms.[5][6][8] This technical guide provides a comprehensive overview of the selectivity of this compound for Cu(I) over other metal ions, presenting quantitative data, detailed experimental protocols, and visualizations of its operational mechanism and experimental workflows.

Quantitative Selectivity of this compound

This compound demonstrates exceptional selectivity for Cu(I) ions. This high selectivity is attributed to its unique molecular structure, which features a thioether-rich environment that preferentially binds the soft acid Cu⁺ over harder cations such as Zn²⁺ or Fe³⁺.[8] The probe operates effectively within a physiological pH range of 6 to 8.[5][6][8] Upon binding to Cu(I) in a 1:1 stoichiometry, CF4 exhibits a remarkable, up to tenfold, enhancement in its fluorescence emission.[6][8] The probe has a very strong affinity for Cu(I), with a reported dissociation constant (Kd) of 2.9 x 10⁻¹³ M.[5][6][8]

The following table summarizes the fluorescence response of this compound to various metal ions, highlighting its pronounced selectivity for Cu(I).

| Metal Ion | Molar Excess | Fluorescence Response (Fold Increase) | Reference |

| Cu(I) | 1.25 | ~10 | [9] |

| Cu(II) | 25 | Minimal | [9] |

| Zn(II) | 1000 | Minimal | [9] |

| Fe(II) | 25 | Minimal | [9] |

| Fe(III) | 25 | Minimal | [9] |

| Mn(II) | 25 | Minimal | [9] |

| Co(II) | 25 | Minimal | [9] |

| Ni(II) | 25 | Minimal | [9] |

| Na(I) | 1000 | Minimal | [9] |

| K(I) | 1000 | Minimal | [9] |

| Ca(II) | 1000 | Minimal | [9] |

| Mg(II) | 1000 | Minimal | [9] |

Mechanism of Action and Signaling Pathway

The fluorescence of the rhodol dye scaffold in this compound is intrinsically quenched. The binding of a Cu(I) ion to the NS4 chelating site of the probe modifies the energy levels of the binding site. This alteration slows down the photoinduced electron transfer (PET) process that is responsible for the fluorescence quenching, thereby restoring the fluorescence of the rhodol fluorophore.[9]

Experimental Protocols

General Protocol for In Vitro Selectivity Assay

This protocol outlines the steps to assess the selectivity of this compound for Cu(I) against other metal ions in a cell-free system.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Prepare stock solutions of various metal ion salts (e.g., CuCl, ZnCl₂, FeCl₂, FeCl₃, MnCl₂, CoCl₂, NiCl₂, NaCl, KCl, CaCl₂, MgCl₂) in deionized water or an appropriate buffer.

-

-

Assay Buffer:

-

Prepare a working buffer solution, for example, a phosphate-buffered saline (PBS) at pH 7.4.

-

-

Fluorescence Measurements:

-

In a 96-well plate or cuvette, dilute the this compound stock solution to the final working concentration (e.g., 2 µM) in the assay buffer.[9]

-

Measure the initial fluorescence intensity (Fi) using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the rhodol dye (e.g., excitation at 415 nm and emission at 660 nm).[5]

-

Add a specific concentration of the metal ion to be tested to the wells containing the probe. For monovalent and divalent cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, a large excess (e.g., 2 mM) is used, while for transition metals, a lower concentration (e.g., 50 µM) is typically sufficient.[9]

-

Incubate for a short period to allow for binding equilibrium to be reached.

-

Measure the final fluorescence intensity (Ff).

-

To confirm the selectivity for Cu(I), after measuring the fluorescence in the presence of a competing metal ion, add a small amount of Cu(I) (e.g., 2.5 µM) and measure the fluorescence again. A significant increase in fluorescence indicates high selectivity for Cu(I).[9]

-

-

Data Analysis:

-

Calculate the fold change in fluorescence for each metal ion by dividing the final fluorescence intensity (Ff) by the initial fluorescence intensity (Fi).

-

Plot the fluorescence response as a bar graph for easy comparison.

-

Protocol for Cellular Imaging to Assess Labile Cu(I)

This protocol describes the use of this compound for imaging labile Cu(I) pools in living cells, which indirectly demonstrates its selectivity in a biological context.

-

Cell Culture:

-

Probe Loading:

-

Prepare a working solution of this compound (e.g., 1 µM) in a suitable imaging buffer like Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[10]

-

Remove the culture medium from the cells and wash once with the imaging buffer.

-

Incubate the cells with the this compound working solution for a specified time (e.g., 30 minutes) at 37°C.[10]

-

-

Imaging:

-

After incubation, wash the cells once with the imaging buffer to remove any excess probe.

-

Image the cells using a confocal microscope with appropriate laser excitation (e.g., 488 nm) and emission filters.[10]

-

-

Controls and Competition:

-

To confirm that the fluorescence signal is specific to Cu(I), cells can be pre-treated with a Cu(I)-specific chelator like bathocuproine disulfonate (BCS). A decrease in CF4 fluorescence after BCS treatment indicates specificity for Cu(I).[8]

-

To investigate the role of specific copper transporters, experiments can be performed in cell lines with genetic knockouts of transporters like CTR1 (a Cu(I) transporter).[1][10] A decrease in CF4 fluorescence in CTR1 knockout cells compared to wild-type cells would further validate the probe's specificity for Cu(I).[1][10]

-

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection and imaging of labile Cu(I) ions. Its strong affinity and specificity for Cu(I) over other biologically relevant metal ions make it an invaluable tool for researchers in various fields, including cell biology, neuroscience, and drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the effective utilization of this compound in elucidating the intricate roles of copper in biological systems.

References

- 1. pnas.org [pnas.org]

- 2. Selective Detection of Cu+ Ions in Live Cells via Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic fluorescent probes for studying copper in biological systems - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

- 7. Copper probe CF4 | TargetMol [targetmol.com]

- 8. This compound | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxidation state-specific fluorescent copper sensors reveal oncogene-driven redox changes that regulate labile copper(II) pools - PMC [pmc.ncbi.nlm.nih.gov]

Excitation and emission spectra of Copper Fluor-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Copper Fluor-4 (CF4), a fluorescent probe for the specific detection of cuprous ions (Cu⁺). It details the spectral properties, mechanism of action, experimental protocols, and selectivity of CF4, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Core Properties and Spectral Characteristics

This compound is a highly selective fluorescent sensor for Cu⁺, engineered around a rhodol dye scaffold. Its high affinity for cuprous ions, with a dissociation constant (Kd) in the femtomolar range, makes it an exceptional tool for detecting labile copper pools within biological systems.[1][2][3][4] The probe is stable in a physiologically relevant pH range of 6 to 8.[1][2][3][4]

Upon binding with Cu⁺, this compound exhibits a significant, approximately 10-fold, enhancement in fluorescence intensity. While there are some discrepancies across different suppliers, the most frequently cited spectral properties are detailed below. Researchers are advised to perform their own spectral characterization with their specific instrumentation.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~415 nm or ~488 nm | [1][2] |

| Emission Wavelength (λem) | ~660 nm | [1][4] |

| Dissociation Constant (Kd) for Cu⁺ | 2.9 x 10⁻¹³ M | [1][3][4] |

| Quantum Yield (Φ) | Not explicitly stated for CF4. A similar BODIPY-based Cu⁺ sensor, CS1, has a quantum yield of 0.13 upon Cu⁺ binding. | [5] |

| Extinction Coefficient (ε) | Information not available in the reviewed sources. | |

| Binding Stoichiometry (Cu⁺:Probe) | 1:1 |

Mechanism of Action: A "Turn-On" Fluorescent Response

The functionality of this compound is based on a process known as photoinduced electron transfer (PET). In its unbound state, the fluorophore's fluorescence is quenched by an electron-rich thioether receptor. This means that upon excitation, a non-radiative pathway (electron transfer) dominates over the radiative pathway (fluorescence).

When this compound encounters a cuprous ion (Cu⁺), the ion selectively binds to the thioether-rich receptor. This binding event alters the electronic properties of the receptor, inhibiting the photoinduced electron transfer process. As a result, the fluorophore's de-excitation pathway shifts from non-radiative to radiative, leading to a significant increase in fluorescence emission, thus acting as a "turn-on" sensor for Cu⁺.

Experimental Protocols

The following provides a general framework for utilizing this compound in live-cell fluorescence microscopy. Optimal conditions, including probe concentration and incubation times, may vary depending on the cell type and experimental objectives.

Reagent Preparation

-

Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.

-

Loading Buffer: On the day of the experiment, dilute the this compound stock solution to the final working concentration (typically 1-5 µM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the probe in the aqueous loading buffer.

Live-Cell Imaging Workflow

Detailed Steps for Fluorescence Microscopy

-

Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.

-

Washing: Gently wash the cells once with the chosen physiological buffer to remove any residual serum.

-

Loading: Remove the washing buffer and add the freshly prepared this compound loading solution to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

-

Post-Loading Wash: After incubation, remove the loading solution and wash the cells once or twice with indicator-free buffer to remove any probe that is non-specifically associated with the cell surface.

-

De-esterification: Add fresh indicator-free buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester form of the probe within the cells.

-

Imaging: Mount the dish or coverslip on the microscope stage. Excite the cells at the appropriate wavelength (e.g., 488 nm) and collect the emission signal (e.g., >505 nm).

-

Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate imaging software.

Note on Controls: To confirm the specificity of the signal, control experiments can be performed by pre-treating copper-supplemented cells with a membrane-permeable Cu⁺ chelator before staining with this compound.[5] This should result in a significant reduction in the observed fluorescence.[5]

Selectivity Profile

This compound demonstrates high selectivity for Cu⁺ over other biologically relevant metal ions. This high selectivity is crucial for accurately reporting on labile copper pools without interference from other metal cations that may be present at higher concentrations in the cellular environment.

| Interfering Ion | Observed Fluorescence Change |

| Zinc (Zn²⁺) | Minimal |

| Iron (Fe²⁺/Fe³⁺) | Minimal |

| Sodium (Na⁺) | No significant change |

| Potassium (K⁺) | No significant change |

| Magnesium (Mg²⁺) | No significant change |

| Calcium (Ca²⁺) | No significant change |

This table is a qualitative summary based on available data. For quantitative selectivity data, it is recommended to consult the primary literature or perform specific competition assays.

Applications in Research and Drug Development

The ability of this compound to selectively detect and visualize labile Cu⁺ pools makes it a valuable tool in several research areas:

-

Neurobiology: Investigating the role of copper in neuronal function and its dysregulation in neurodegenerative diseases such as Menkes, Wilson's, and Alzheimer's diseases.

-

Cancer Biology: Studying the involvement of copper in cancer cell proliferation, angiogenesis, and metastasis.

-

Cellular Metabolism: Elucidating the mechanisms of copper homeostasis, including its uptake, trafficking, and storage by various proteins and organelles.

-

Drug Discovery: Screening for compounds that modulate copper levels or interfere with copper-dependent pathways.

By providing a robust method for the in-situ detection of cuprous ions, this compound facilitates a deeper understanding of the intricate roles of this essential transition metal in health and disease.

References

An In-Depth Technical Guide to Copper Fluor-4 (CF4): Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper Fluor-4 (CF4) is a highly selective and sensitive fluorescent probe designed for the detection of monovalent copper ions (Cu⁺). Its unique chemical architecture, based on a rhodol dye scaffold, enables a significant fluorescence turn-on response upon binding to Cu⁺, making it an invaluable tool for imaging labile copper pools in living systems. This technical guide provides a comprehensive overview of the chemical structure, synthetic strategy, and key applications of this compound, complete with quantitative data and detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is an organic small molecule specifically engineered for Cu⁺ detection. Its structure is composed of three key functional components: a rhodol dye core, a copper-binding receptor, and a piperidine (B6355638) moiety.

-

Rhodol Dye Scaffold : This hybrid fluorescein-rhodamine fluorophore provides the probe with favorable photophysical properties, including high photostability and bright fluorescence in the visible spectrum. The trifluoromethyl group on the pendant aryl ring helps to minimize non-radiative decay, enhancing the quantum yield and signal-to-noise ratio.

-

NS₃ Copper-Binding Receptor : The probe's high selectivity for Cu⁺ is conferred by a thioether-rich N,S-donor system. This receptor creates a soft binding pocket that preferentially coordinates with the soft Lewis acid Cu⁺ over other biologically relevant hard or borderline metal ions like Zn²⁺, Fe²⁺, Ca²⁺, and Mg²⁺.

-

Piperidine Group : This functionalization enhances the cellular retention of the probe, which is critical for live-cell and in vivo imaging applications.

The binding of a Cu⁺ ion to the NS₃ receptor disrupts a photoinduced electron transfer (PET) process that otherwise quenches the fluorescence of the rhodol dye. This disruption results in a significant, up to 10-fold, increase in fluorescence emission, allowing for the sensitive detection of labile copper.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 9-(4-((Bis(2-((2-(ethylthio)ethyl)thio)ethyl)amino)methyl)-2-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)-3H-xanthen-3-one | [1] |

| Molecular Formula | C₃₈H₄₇F₃N₂O₂S₄ | [1] |

| Molecular Weight | 749.05 g/mol | [1] |

| CAS Number | 2365532-64-3 | [1] |

| Excitation Wavelength | ~415 nm (Optimal reported at 488 nm for practical use) | [2][3] |

| Emission Wavelength | ~660 nm | [2] |

| Dissociation Constant (K_d) | 2.9 x 10⁻¹³ M | [4] |

| Binding Stoichiometry | 1:1 (Cu⁺:CF4) | [5] |

| Fluorescence Increase | ~10-fold upon Cu⁺ binding | [6] |

| Optimal pH Range | 6.0 - 8.0 | [5] |

| Solubility | Soluble in DMSO (e.g., 125 mg/mL with sonication) | [4] |

Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Duration | Notes |

| Solid Powder | 3 years | Store at -20°C, protected from light. |

| Stock Solution (-80°C) | 6 months | Aliquot to avoid freeze-thaw cycles. |

| Stock Solution (-20°C) | 1 month | Protect from light. |

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy involves the condensation of a functionalized rhodol dye precursor with a copper-binding receptor precursor.

Starting Materials

The key precursors for the synthesis are:

-

Rhodol Precursor : A derivative such as 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid, which forms the core fluorophore.[6]

-

NS₃ Receptor Precursor : A thioether-rich amine, such as Tris(2-mercaptoethyl)amine, which provides the selective copper-binding site.[6]

-

Fluorinated Acetate Salts : Used to introduce the trifluoromethyl group onto the rhodol core.[6]

Generalized Synthetic Pathway

The synthesis can be conceptualized as a two-part process:

-

Functionalization of the Rhodol Core : The rhodol precursor is first modified to include the trifluoromethyl group and a reactive site for conjugation. This is typically achieved through Friedel-Crafts acylation followed by condensation reactions.

-

Conjugation with the NS₃ Receptor : The functionalized rhodol core is then covalently linked to the NS₃ receptor precursor, typically through a nucleophilic substitution or reductive amination reaction, to yield the final this compound molecule.

Purification is generally performed using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, using solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).[6]

Mechanism of Action and Experimental Workflows

Copper Binding and Fluorescence Turn-On

The fluorescence of this compound is "turned on" by the binding of Cu⁺. This mechanism relies on the principle of Photoinduced Electron Transfer (PET) quenching. In the absence of copper, the electron-rich NS₃ receptor quenches the excited state of the rhodol fluorophore, preventing fluorescence emission. Upon binding Cu⁺, the receptor's electrons are engaged in the coordination bond, which inhibits the PET process and allows the fluorophore to fluoresce brightly.

Caption: Mechanism of this compound fluorescence activation.

General Workflow for Live-Cell Imaging

This compound is widely used to visualize changes in labile copper pools within living cells. A typical experimental workflow involves loading the cells with the probe, acquiring baseline fluorescence, introducing a stimulus, and then monitoring the change in fluorescence intensity over time.

Caption: General experimental workflow for labile copper imaging.

Experimental Protocols

Protocol for Determining Dissociation Constant (K_d) via Fluorescence Titration

This protocol describes the method to determine the binding affinity of this compound for Cu⁺.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO).

-

HEPES buffer (50 mM, pH 7.0) or another suitable physiological buffer.

-

Cu(CH₃CN)₄PF₆ or other Cu⁺ source stock solution.

-

Fluorometer.

Procedure:

-

Prepare a 2 µM solution of this compound in HEPES buffer.

-

Place the solution in a cuvette and measure the initial fluorescence intensity (F_initial) using an excitation wavelength of ~488 nm and recording the emission spectrum, noting the peak at ~660 nm.

-

Add incremental amounts of the Cu⁺ stock solution to the cuvette.

-

After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

-

Measure the fluorescence intensity (F) at the emission maximum.

-

Continue the titration until the fluorescence intensity reaches a plateau (F_max), indicating saturation of the probe.

-

Plot the change in fluorescence (F - F_initial) against the concentration of added Cu⁺.

-

Fit the resulting binding curve to a 1:1 binding isotherm equation to calculate the dissociation constant (K_d).

Protocol for Imaging Labile Copper in Live Cells

This protocol provides a general guideline for using this compound in cultured mammalian cells.[4]

Materials:

-

Adherent cells (e.g., HEK293T, PC-12) cultured on glass-bottom imaging dishes.

-

This compound stock solution (1 mM in DMSO).

-

Physiological buffer (e.g., HBSS or Tyrode's solution).

-

Confocal microscope with appropriate laser lines (e.g., 488 nm) and emission filters.

Procedure:

-

Grow cells to a suitable confluency (e.g., 60-80%) on imaging dishes.

-

On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed physiological buffer.

-

Prepare the CF4 loading solution by diluting the DMSO stock to a final concentration of 0.8-10 µM in the physiological buffer. The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells with the CF4 loading solution for 10-30 minutes at 37°C, protected from light.

-

Remove the loading solution and wash the cells twice with fresh, pre-warmed buffer to remove any extracellular probe.

-

Add fresh buffer to the dish and mount it on the microscope stage.

-

Acquire images using the 488 nm laser for excitation and collecting emission between 650-700 nm.

-

After acquiring baseline images, introduce the experimental treatment (e.g., copper chloride to increase labile Cu⁺, or a chelator like BCS to decrease it) and record the fluorescence changes over time.

Conclusion

This compound is a robust and highly specific chemical tool that has significantly advanced the study of copper biology. Its excellent photophysical properties, combined with its high affinity and selectivity for Cu⁺, make it suitable for a wide range of applications, from fundamental cell biology research to investigating the role of copper dysregulation in diseases. By following the protocols outlined in this guide, researchers can effectively utilize this compound to gain new insights into the dynamic roles of labile copper in biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic fluorescent probes for studying copper in biological systems. | Semantic Scholar [semanticscholar.org]

- 3. Rhodol-derived turn-on fluorescent probe for copper ions with high selectivity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Copper regulates rest-activity cycles through the locus coeruleus-norepinephrine system. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchwithrutgers.com [researchwithrutgers.com]

Applications of Copper Fluor-4 in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential transition metal that plays a critical role in a myriad of physiological processes within the central nervous system (CNS), including neurotransmission, mitochondrial respiration, and antioxidant defense.[1] Dysregulation of copper homeostasis is increasingly implicated in the pathogenesis of severe neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][3] Understanding the spatiotemporal dynamics of labile copper pools in neuronal cells is therefore of paramount importance. Copper Fluor-4 (CF4), a highly selective and sensitive fluorescent probe for monovalent copper (Cu⁺), has emerged as a powerful tool for elucidating the intricate roles of this metal ion in neuroscience research. This technical guide provides an in-depth overview of the applications of CF4, including its mechanism of action, key characteristics, and detailed protocols for its use in various experimental models.

Introduction to this compound (CF4)

This compound (CF4) is a fluorescent sensor specifically designed to detect labile Cu⁺ ions.[4][5] It is based on a rhodol dye scaffold and exhibits a significant increase in fluorescence intensity upon binding to Cu⁺.[6][7] This "turn-on" response mechanism allows for the sensitive imaging of intracellular copper dynamics.

Mechanism of Action

The CF4 probe incorporates a recognition-based sensing mechanism. In its free state, the fluorescence of the rhodol fluorophore is quenched. Upon selective binding of Cu⁺ to the probe's chelating moiety, a conformational change occurs, leading to a dramatic enhancement of its fluorescence emission. This process allows for the visualization and quantification of labile Cu⁺ pools within cells and tissues.

Key Properties of this compound

A comprehensive understanding of the physicochemical and spectral properties of CF4 is crucial for its effective application in neuroscience research.

| Property | Value | Reference |

| Specificity | High selectivity for Cu⁺ over other biologically relevant metal ions such as Zn²⁺, Fe²⁺, Ca²⁺, and Mg²⁺. | [4][6][8] |

| Dissociation Constant (Kd) | 2.9 x 10⁻¹³ M | [4][5][6][7][9] |

| Excitation Wavelength (λex) | ~415 nm (one-photon), tunable for two-photon (e.g., 820 nm) | [4][5] |

| Emission Wavelength (λem) | ~660 nm | [4][5] |

| Quantum Yield (Φ) | Not explicitly stated in the provided search results. | |

| pH Stability | Stable in a physiologically relevant pH range of 6-8. | [2][4][5][6][7] |

| Stoichiometry | 1:1 binding with Cu⁺ | [7] |

Core Applications in Neuroscience

CF4 has proven to be a versatile tool for investigating the multifaceted roles of copper in the nervous system.

Visualizing Labile Copper Pools in Neurons

CF4 enables the high-resolution imaging of subcellular labile copper distribution. Studies have shown that CF4 staining reveals diffuse fluorescence primarily localized in the soma of cultured neurons, with notable accumulation in the perinuclear Golgi region.[4] This allows for the investigation of how copper levels change in different neuronal compartments in response to various stimuli or pathological conditions.

Investigating Copper's Role in Synaptic Activity

Copper is released into the synaptic cleft during neuronal activity and modulates the function of neurotransmitter receptors.[10] CF4 can be employed to monitor these activity-dependent fluctuations in synaptic copper levels, providing insights into its role in synaptic plasticity and neurotransmission.

Studying Copper Dysregulation in Neurodegenerative Diseases

Aberrant copper homeostasis is a key feature of several neurodegenerative diseases. CF4 is utilized in cellular and animal models of diseases like Alzheimer's and Parkinson's to map the changes in labile copper distribution and concentration, helping to unravel the contribution of copper dysregulation to disease progression. The development of near-infrared (NIR) probes with blood-brain barrier permeability further aids in in vivo imaging of copper in disease models.[11]

Experimental Protocols

The following protocols are generalized methodologies based on available literature. Researchers should optimize these protocols for their specific experimental systems.

Live-Cell Imaging of Cultured Neurons

This protocol is suitable for imaging labile copper in primary neuronal cultures or neuronal cell lines.

Materials:

-

This compound (CF4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer

-

Cultured neurons on coverslips

Procedure:

-

Prepare a CF4 stock solution: Dissolve CF4 in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

-

Prepare a Pluronic F-127 stock solution: Dissolve Pluronic F-127 in DMSO to a 20% (w/v) solution.

-

Prepare the loading solution: On the day of the experiment, dilute the CF4 stock solution in imaging buffer to a final concentration of 0.8-5 µM. To aid in dye loading, add an equal volume of the Pluronic F-127 stock solution to the diluted CF4 before final dilution in the buffer.

-

Cell Loading: Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer. Incubate the cells with the CF4 loading solution for 10-30 minutes at 37°C.[4]

-

Wash: After incubation, wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess probe.

-

Imaging: Mount the coverslip in an imaging chamber and acquire images using a fluorescence microscope equipped with appropriate filters for CF4 (Excitation: ~415 nm, Emission: ~660 nm).

Imaging of Acute Brain Slices

This protocol outlines the procedure for loading CF4 into acute brain slices for imaging copper dynamics in a more intact neural circuit.

Materials:

-

CF4, DMSO, Pluronic F-127

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Brain slice preparation equipment (vibratome, etc.)

Procedure:

-

Prepare acute brain slices: Prepare 250-300 µm thick brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

-

Prepare loading solution: Prepare a 1-5 µM CF4 loading solution in aCSF, potentially with the addition of Pluronic F-127 to aid in dye penetration.

-

Slice Loading: Incubate the brain slices in the CF4 loading solution at 32-34°C for 30-60 minutes, ensuring continuous oxygenation.

-

Wash: Transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification of the dye and to wash out excess probe.

-

Imaging: Transfer a slice to the recording chamber of an upright microscope continuously perfused with oxygenated aCSF. Acquire images using a confocal or two-photon microscope.

In Vivo Imaging in Animal Models (e.g., Zebrafish, Mice)

This protocol provides a general framework for in vivo imaging of labile copper using CF4. Specifics will vary greatly depending on the animal model and imaging setup.

Materials:

-

CF4

-

Vehicle for injection (e.g., saline with a small percentage of DMSO)

-

Anesthetized animal (e.g., zebrafish embryo or mouse with a cranial window)

-

Two-photon microscope

Procedure:

-

Prepare CF4 injection solution: Dissolve CF4 in a vehicle suitable for injection to a final concentration appropriate for the animal model (e.g., 2 µM for zebrafish embryos).[4]

-

Animal Preparation: Anesthetize the animal and mount it on the microscope stage. For mice, this typically involves a surgically implanted cranial window.

-

Dye Administration: Administer the CF4 solution. For zebrafish embryos, this can be done by incubation in the surrounding medium.[4] For mice, intracortical injection via a micropipette is a common method.[12]

-

Incubation/Distribution: Allow time for the dye to distribute within the tissue. This can range from minutes to an hour.

-

Imaging: Acquire images using a two-photon microscope. The longer excitation wavelengths used in two-photon microscopy allow for deeper tissue penetration and reduced phototoxicity.

Visualizations of Key Pathways and Workflows

Signaling Pathway: Copper Modulation of Synaptic Transmission

Caption: Copper ions released into the synaptic cleft modulate the activity of various neurotransmitter receptors.

Experimental Workflow: Live-Cell Imaging with CF4

Caption: A streamlined workflow for staining cultured neurons with this compound for live-cell imaging.

Logical Relationship: CF4 in Neurodegeneration Research

Caption: Logical flow of using CF4 to investigate the role of copper dysregulation in neurodegenerative diseases.

Data Presentation: Quantitative Insights from CF4 Studies

While specific quantitative data on copper concentrations measured by CF4 are dispersed across the literature, the following table summarizes the types of quantitative data that can be obtained and reported.

| Parameter | Experimental Model | Typical Range/Value | Significance |

| Relative Fluorescence Intensity | Cultured Neurons, Brain Slices | Varies (reported as fold-change) | Indicates changes in labile copper levels in response to stimuli or in disease states. |

| Dendritic-to-Somatic Cu⁺ Ratio | Cultured Hippocampal Neurons | Baseline: ~0.24; Depolarization: ~0.35 | Reveals redistribution of labile copper pools upon neuronal activation.[10] |

| CF4 Concentration for Imaging | Cultured Neurons | 0.8 - 5 µM | Optimal concentration for sufficient signal without inducing cytotoxicity.[4] |

| CF4 Concentration for Imaging | Zebrafish Embryos | 2 µM | Effective concentration for in vivo imaging in a vertebrate model.[4] |

Conclusion and Future Directions

This compound is an invaluable tool for neuroscientists, providing a means to visualize and quantify the dynamic nature of labile copper in the nervous system. Its high sensitivity and selectivity have enabled significant advances in our understanding of copper's role in synaptic function and its dysregulation in neurodegenerative diseases. Future developments in probe design, including improved photostability, two-photon cross-sections, and the ability to target specific organelles, will further enhance our capacity to unravel the complex interplay between copper homeostasis and neuronal health. The continued application of CF4 and next-generation copper sensors in sophisticated neuroscience models holds great promise for identifying novel therapeutic targets for a range of debilitating neurological disorders.

References

- 1. Oxidation state-specific fluorescent copper sensors reveal oncogene-driven redox changes that regulate labile copper(II) pools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper probe CF4 | Fluorescent copper probe | Colon cancer | TargetMol [targetmol.com]

- 3. Copper on the Brain at Rest - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Benchchem [benchchem.com]

- 7. medkoo.com [medkoo.com]

- 8. researchgate.net [researchgate.net]

- 9. abmole.com [abmole.com]

- 10. Calcium-dependent copper redistributions in neuronal cells revealed by a fluorescent copper sensor and X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imaging Copper Levels during Life in the Brain and beyond Using a Fluorescent Copper Sensor with Multimodal Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo 2-Photon Calcium Imaging in Layer 2/3 of Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Leveraging Copper Fluor-4 for the Interrogation of Copper Homeostasis in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Copper Fluor-4 (CF4), a fluorescent probe for the specific detection of monovalent copper (Cu⁺). It details the probe's mechanism, summarizes its key properties, and offers comprehensive protocols for its application in studying the dysregulated copper homeostasis characteristic of many cancer types.

Introduction: The Copper Conundrum in Cancer

Copper is an essential trace element, functioning as a critical cofactor for enzymes involved in fundamental biological processes such as mitochondrial respiration, antioxidant defense, and cellular metabolism.[1][2] However, a growing body of evidence implicates the dysregulation of copper homeostasis in cancer pathogenesis.[3] Many cancer types exhibit elevated copper levels in tumors and serum, which correlates with tumor growth, angiogenesis, and metastasis.[4][5][6] This reliance of cancer cells on copper, termed "cuproplasia," presents a unique vulnerability that can be exploited for therapeutic and diagnostic purposes.[7][8]

To investigate these copper-dependent pathways, researchers require tools that can visualize and quantify labile copper pools within living cells in real-time.[7] this compound (CF4) has emerged as a powerful tool for this purpose. It is a highly selective and sensitive "turn-on" fluorescent probe designed to detect the intracellular labile Cu⁺ pool, which is the predominant oxidation state of copper within the cell's reducing environment.[9][10][11]

This compound (CF4): Mechanism and Properties

CF4 is a fluorescent sensor built upon a rhodol dye scaffold.[9][12] Its design incorporates a specific NS₃ receptor that has a high affinity and selectivity for Cu⁺ ions.[9] In its unbound state, the probe exhibits minimal fluorescence due to a process called photoinduced electron transfer (PET). Upon binding to a Cu⁺ ion, this PET process is disrupted, causing a significant, approximately 10-fold, increase in fluorescence intensity.[9] This "turn-on" response allows for the sensitive detection of labile Cu⁺ with a high signal-to-noise ratio.[9]

Caption: Mechanism of CF4 fluorescence activation upon binding to labile Cu⁺.

The quantitative characteristics of CF4 are critical for experimental design and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₇F₃N₂O₂S₄ | [9] |

| Molecular Weight | 749.1 g/mol | [9] |

| Binding Stoichiometry | 1:1 (Cu⁺:Probe) | [12] |

| Dissociation Constant (K_d) | 2.9 x 10⁻¹³ M | [9][13][14] |

| Fluorescence Enhancement | ~10-fold turn-on | [9][12] |

| Quantum Yield (Φ) | Φ = 0.04 (unbound) vs. Φ = 0.38 (Cu⁺-bound) | [9] |

| Optimal pH Range | 6.0 - 8.0 | [9][13][14] |

| Excitation Wavelength (λ_ex) | ~415 nm | [13][14] |

| Emission Wavelength (λ_em) | ~660 nm | [13][14] |

| Selectivity | High for Cu⁺ over other biological metal ions (e.g., Zn²⁺, Fe²⁺, Ca²⁺, Mg²⁺) | [9][12] |

Note: Spectral properties can be instrument-dependent. Always determine the optimal excitation and emission settings on your specific fluorescence microscope or flow cytometer.

Dysregulated Copper Homeostasis in Cancer

Cancer cells alter their metabolic machinery to sustain rapid proliferation, and this includes the machinery for copper acquisition and distribution.[4][5] Key proteins involved in copper homeostasis are often dysregulated.

-

Copper Transporter 1 (CTR1): The primary high-affinity transporter responsible for Cu⁺ uptake into the cell. Its expression is frequently elevated in cancer cells to meet the high demand for copper.[4][11]

-

Copper Chaperones (e.g., ATOX1): These proteins shuttle intracellular copper to specific locations, such as the Golgi apparatus.[4][5]

-

Copper-transporting ATPases (ATP7A and ATP7B): Located in the trans-Golgi network, these transporters pump copper into the secretory pathway for incorporation into cuproenzymes or export it from the cell to prevent toxicity.[1][4] Their dysregulation can lead to copper accumulation.

This altered copper flux directly impacts signaling pathways that drive cancer progression, such as the MAPK/ERK pathway, where copper can enhance the phosphorylation of ERK, promoting cell proliferation and survival.[5][15]

Caption: Simplified overview of dysregulated copper homeostasis in cancer cells.

Experimental Protocols

The following protocols provide a framework for using CF4 to measure labile copper in cultured cancer cells. Modifications may be necessary based on the specific cell line and experimental goals.

-

Solvent: Dissolve this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 1-5 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[13][14] The solution is typically stable for at least one month at -20°C and up to six months at -80°C.[13]

This protocol is designed for imaging labile copper pools in adherent cancer cells.

-

Cell Seeding: Seed cancer cells onto a glass-bottom dish or chamber slide at an appropriate density to achieve 50-70% confluency on the day of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).

-

CF4 Loading:

-

Prepare a fresh working solution of CF4 by diluting the DMSO stock solution into serum-free cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 0.5-5 µM.[13][16] The optimal concentration should be determined empirically.

-

Aspirate the growth medium from the cells and wash once with warm buffer.

-

Add the CF4 working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[13][16]

-

-

Washing: Aspirate the loading solution and wash the cells two to three times with warm buffer to remove any excess, non-internalized probe.

-

Treatment (Optional): Add fresh medium or buffer containing the experimental compounds (e.g., copper supplements, chelators, or therapeutic agents) and incubate for the desired duration.

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for CF4 (e.g., excitation ~415 nm, emission ~660 nm).

-

Acquire images from multiple fields of view for each condition.

-

-

Controls:

-

Positive Control: To confirm the probe is responsive to copper, treat a set of loaded cells with a cell-permeable copper source, such as 100 µM CuCl₂ for several hours prior to imaging, or a copper ionophore.[16]

-

Negative Control: To deplete the labile copper pool and confirm signal specificity, treat cells with a Cu⁺-specific chelator like bathocuproine disulfonate (BCS) at ~500 µM.[12][16]

-

This protocol allows for the quantification of labile copper in a population of suspended cancer cells.

-

Cell Preparation: Harvest cultured cancer cells (adherent or suspension) and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in a suitable buffer (e.g., PBS with Ca²⁺/Mg²⁺ and 0.5% BSA).

-

CF4 Loading: Add CF4 stock solution directly to the cell suspension to a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light, with occasional mixing.

-

Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh, warm buffer. Repeat the wash step once more.

-

Analysis: Analyze the cells on a flow cytometer. The CF4 signal is typically detected using a 405 nm (violet) or 488 nm (blue) laser for excitation and an appropriate emission filter (e.g., in the PE-Cy5 or APC channel, depending on the instrument's configuration).

-

Controls: Include unstained cells (autofluorescence control) and cells treated with copper supplements or chelators (as described in 4.2) to validate the assay.

Caption: General experimental workflow for using CF4 in cancer cell studies.

Conclusion

This compound is a robust and highly specific fluorescent probe that enables researchers to visualize and quantify labile Cu⁺ pools in living cancer cells. Its "turn-on" mechanism and high sensitivity make it an invaluable tool for elucidating the complex role of copper in cancer biology, from validating the effects of copper-targeting therapeutics to uncovering novel copper-dependent signaling pathways. By following standardized protocols and employing appropriate controls, CF4 can provide critical insights into the cuproplasia of cancer, paving the way for new diagnostic and therapeutic strategies.

References

- 1. Copper Homeostasis, Emerging Central Players in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 6. Frontiers | Targeting copper metabolism: a promising strategy for cancer treatment [frontiersin.org]

- 7. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation state-specific fluorescent copper sensors reveal oncogene-driven redox changes that regulate labile copper(II) pools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Benchchem [benchchem.com]

- 10. Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Copper regulates rest-activity cycles through the locus coeruleus-norepineprhine system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Tuning the Color Palette of Fluorescent Copper Sensors through Systematic Heteroatom Substitution at Rhodol Cores - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Labile Copper Pools with Copper Fluor-4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Labile Copper and the Role of Copper Fluor-4

Copper is an essential transition metal involved in a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. Within the cellular environment, copper exists in two main states: tightly bound to proteins as enzymatic cofactors, and in a more loosely associated, dynamic state known as the "labile copper pool." This labile pool is crucial for copper trafficking and signaling, and its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders.[1]

To understand the intricate roles of labile copper, researchers require sophisticated tools for its detection and quantification within living systems. This compound (CF4) has emerged as a powerful fluorescent probe specifically designed for this purpose. CF4 is a Cu(I)-specific sensor built on a rhodol dye framework.[2][3] Its mechanism of action relies on a significant, approximately 10-fold, increase in fluorescence intensity upon binding to cuprous ions (Cu⁺).[3][4] This "turn-on" response is highly selective for Cu⁺ over other biologically relevant metal ions such as zinc (Zn²⁺) and iron (Fe²⁺), making it an ideal tool for specifically monitoring the labile Cu⁺ pool.[2][4]

This technical guide provides an in-depth overview of the application of this compound for investigating labile copper pools, complete with detailed experimental protocols, data presentation, and visualizations of relevant biological pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₈H₄₇F₃N₂O₂S₄ | [3] |

| Molecular Weight | 749.04 g/mol | [3] |

| Dissociation Constant (Kd) for Cu⁺ | 2.9 x 10⁻¹³ M | [1][2] |

| Excitation Wavelength (λex) | ~488 nm | [5] |

| Emission Wavelength (λem) | ~515 nm | [6] |

| Optimal pH Range | 6.0 - 8.0 | [2][4] |

| Binding Stoichiometry (Cu⁺:CF4) | 1:1 | [3] |

Table 2: Selectivity of this compound for Copper(I) Ions

This table presents the fluorescence response of this compound to various metal ions, demonstrating its high selectivity for Cu⁺. The data is presented as the fold increase in fluorescence intensity upon addition of the respective metal ion compared to the probe alone.

| Metal Ion | Fold Increase in Fluorescence |

| Cu⁺ | ~10-fold |

| Na⁺ | No significant change |

| K⁺ | No significant change |

| Mg²⁺ | No significant change |

| Ca²⁺ | No significant change |

| Mn²⁺ | No significant change |

| Fe²⁺ | No significant change |

| Fe³⁺ | No significant change |

| Co²⁺ | No significant change |

| Ni²⁺ | No significant change |

| Zn²⁺ | No significant change |

| Cd²⁺ | No significant change |

| Hg²⁺ | No significant change |

Note: This table is a qualitative representation based on available literature. For precise quantitative comparisons, it is recommended to perform in-house calibration experiments.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in key experimental applications.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. Under these conditions, the stock solution is stable for several months.

In Vitro Measurement of Labile Copper

This protocol describes the use of this compound for measuring labile copper in a cell-free system.

-

Prepare Assay Buffer: A common buffer is 100 mM HEPES or PBS at pH 7.4.

-

Prepare CF4 Working Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 1-5 µM.

-

Sample Preparation: Prepare your sample containing the putative labile copper pool in the same assay buffer.

-

Measurement: Add the CF4 working solution to your sample.

-

Incubation: Incubate the mixture at room temperature for 10-30 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation at ~488 nm and emission at ~515 nm.

-

Quantification: To quantify the copper concentration, a calibration curve should be generated using known concentrations of a Cu⁺ standard, such as [Cu(CH₃CN)₄]PF₆.

Live Cell Imaging of Labile Copper using Fluorescence Microscopy

This protocol outlines the steps for visualizing intracellular labile copper pools in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (1-5 mM in DMSO)

-

Cell culture medium (e.g., DMEM, MEM)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of Loading Medium: Dilute the this compound stock solution into serum-free cell culture medium or HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm HBSS or PBS.

-

Add the pre-warmed loading medium containing this compound to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

-

-

Washing:

-

Remove the loading medium.

-

Wash the cells two to three times with warm HBSS or PBS to remove any extracellular probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or HBSS to the cells.

-

Image the cells using a fluorescence microscope equipped with a FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).

-

Acquire images at different time points or under various experimental conditions to monitor changes in the labile copper pool.

-

Quantitative Analysis of Labile Copper by Flow Cytometry

This protocol provides a general framework for the quantitative analysis of intracellular labile copper in a cell population using flow cytometry. Note: As there is no standardized, widely published protocol specifically for this compound in flow cytometry, this protocol is adapted from general principles for AM ester dyes and may require optimization for your specific cell type and instrument.

Materials:

-

Suspension cells or adherent cells detached into a single-cell suspension

-

This compound stock solution (1-5 mM in DMSO)

-

Cell culture medium or a suitable buffer (e.g., PBS with 1% FBS)

-

Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Procedure:

-

Cell Preparation:

-

For suspension cells, collect the cells by centrifugation.

-

For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to minimize alterations to the labile copper pool. Avoid harsh trypsinization.

-

Wash the cells once with PBS.

-

Resuspend the cells in culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined by titration.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light. Gently mix the cells periodically to ensure uniform staining.

-

-

Washing:

-

After incubation, wash the cells twice with 2 mL of ice-cold PBS or flow cytometry staining buffer to remove excess probe. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

-

-

Resuspension:

-

Resuspend the final cell pellet in 300-500 µL of ice-cold flow cytometry staining buffer.

-

-

Data Acquisition:

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser.

-

Collect the fluorescence emission in the green channel (e.g., FITC or GFP channel, typically around 530/30 nm).

-

Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

-

-

Data Analysis:

-

Gate on the live, single-cell population using forward and side scatter properties.

-

Analyze the geometric mean fluorescence intensity (gMFI) of the this compound signal in the gated population.

-

Changes in gMFI will reflect changes in the intracellular labile copper pool.

-

Controls: It is crucial to include appropriate controls, such as unstained cells (to set the baseline fluorescence) and cells treated with a copper chelator (e.g., BCS or TTM) to confirm the copper-specificity of the signal.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of labile copper pools with this compound.

Caption: Experimental workflow for live cell imaging of labile copper using this compound.

Caption: Experimental workflow for quantitative analysis of labile copper by flow cytometry.

References

An In-depth Technical Guide to Copper Fluor-4 (CF4) for Cellular Imaging

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Copper and the Need for Precise Imaging

Copper is an essential transition metal vital for a myriad of biological processes, from mitochondrial respiration and antioxidant defense to neurotransmitter synthesis.[1][2][3] Its potent redox activity, cycling between Cu(I) and Cu(II) states, is harnessed by numerous cuproenzymes.[4][5] However, this same reactivity makes dysregulation of copper homeostasis a contributing factor to severe pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cancer progression.[2][3]

Understanding the intricate dynamics of cellular copper requires tools that can visualize its distribution and concentration in real-time within living systems. While methods like atomic absorption spectroscopy can quantify total copper, they lack the spatial and temporal resolution to investigate the "labile" copper pools that are bio-available and actively participate in signaling and metabolic pathways.[1][6] Fluorescent probes offer a powerful solution, and among them, Copper Fluor-4 (CF4) has emerged as a highly specific and sensitive sensor for the detection of monovalent copper (Cu⁺).[7][8] This guide provides a comprehensive overview of CF4, its properties, experimental protocols, and applications in cellular imaging.

Core Properties and Mechanism of Action of this compound

This compound is a fluorescent sensor meticulously designed for the selective detection of Cu⁺ ions.[7][8] Its functionality is based on a "turn-on" fluorescence mechanism, where its emission intensity increases dramatically upon binding to its target ion.

Molecular Design and Sensing Mechanism

CF4's structure is built upon a rhodol dye scaffold , which provides a robust fluorescent reporting group.[1][8] Integrated into this scaffold is a specialized NS₃ receptor , a chelating system rich in thioether and nitrogen donors.[1] This thioether-rich environment creates a "soft" coordination site with a high affinity and selectivity for the "soft" Lewis acid Cu⁺, while showing minimal cross-reactivity with "harder" cations like Zn²⁺, Fe²⁺, Ca²⁺, and Mg²⁺.[1][9]

In its unbound state, the CF4 molecule exhibits very low fluorescence due to a photoinduced electron transfer (PET) quenching process. Upon selective coordination with a Cu⁺ ion, this PET process is inhibited, causing the rhodol fluorophore to "turn on" and emit a bright fluorescent signal.[10] This process is reversible and occurs with a 1:1 binding stoichiometry.[8][11]

Quantitative Performance Data

The efficacy of a fluorescent probe is defined by its photophysical and chemical properties. CF4 exhibits excellent performance characteristics for biological imaging.

| Property | Value | Reference(s) |

| Analyte Specificity | Monovalent Copper (Cu⁺) | [7][8][12] |

| Dissociation Constant (Kd) | 2.9 × 10⁻¹³ M | [1][7][13] |

| Fluorescence Enhancement | ~10-fold | [1][14] |

| Excitation Wavelength (λex) | 415 nm or 488 nm* | [7][15][16] |

| Emission Wavelength (λem) | ~660 nm | [7][16] |

| Binding Stoichiometry | 1:1 (CF4:Cu⁺) | [8][11] |

| Optimal pH Range | 6.0 - 8.0 | [1][7][8] |

| Molecular Weight | ~749.1 g/mol | [1][7][15] |

*Note: Discrepancies in the literature exist for the optimal excitation wavelength. Researchers should validate the ideal settings for their specific imaging setup.

Experimental Protocols for Cellular Imaging

Proper handling, loading, and imaging are crucial for obtaining reliable and reproducible data with CF4.

Stock Solution Preparation and Storage

-

Reconstitution : CF4 is typically supplied as a solid powder. Prepare a stock solution of 1-5 mM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[15]

-

Aliquoting : To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes in amber vials.

-

Storage : Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7][13] The product must be protected from light during storage and handling.[7][15]

General Cell Loading and Imaging Workflow

The following is a generalized protocol for staining adherent cells in culture. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition.

Protocols for Specific Model Systems

-

PC-12 Derived Neurons : Incubate with 0.8 µM CF4 for 10 minutes to visualize copper localization in the perinuclear Golgi region.[7]

-

Zebrafish Embryos (3 dpf) : To assess labile copper distribution in the living brain, incubate embryos in 2 µM CF4 for up to 24 hours.[7][9][13]

-

C. elegans : For monitoring labile Cu⁺ pools, incubate worms in a solution containing 10 µM CF4 for 3 hours.[7][13]

Applications in Research and Drug Development

CF4's high specificity and sensitivity make it an invaluable tool for investigating the multifaceted roles of copper in cell biology.

Mapping Labile Copper Pools

CF4 enables the high-resolution mapping of labile Cu⁺ pools within subcellular compartments. Studies have successfully used CF4 to show copper localization in the perinuclear region of neurons, consistent with the Golgi apparatus, a key hub for copper trafficking and loading into cuproenzymes.[7] This allows researchers to study how these pools change in response to external stimuli, genetic modifications, or disease states.

Investigating Copper Homeostasis and Transport

The probe is instrumental in dissecting the machinery of copper homeostasis. For instance, CF4 has been used to functionally validate the Cu(I) specificity of the primary copper importer, CTR1.[12] In cells where CTR1 was knocked out, the CF4 fluorescence signal was significantly decreased, directly demonstrating CTR1's role in Cu(I) uptake.[12] This approach can be extended to study other copper chaperones (e.g., Atox1) and transporters (e.g., ATP7A/B).[4]

Probing Copper's Role in Signaling Pathways

Copper is not merely a static cofactor but an active modulator of cellular signaling.[2][3][17] Altered copper levels can impact pathways like PI3K-Akt and NF-κB.[1][3] CF4 allows for the direct visualization of the labile copper that may act as a signaling second messenger. By correlating changes in CF4 fluorescence with the activation or inhibition of specific pathways, researchers can elucidate the mechanisms by which copper exerts its regulatory functions.

Conclusion

This compound is a state-of-the-art chemical tool that provides researchers with an unprecedented view into the world of labile copper. Its high selectivity, strong binding affinity, and significant fluorescence turn-on response make it ideal for live-cell imaging across various model systems. For professionals in cell biology and drug development, CF4 offers a robust method to investigate copper's role in disease, identify new therapeutic targets related to copper homeostasis, and screen compounds that modulate cellular copper levels. By enabling the direct visualization of these dynamic metal ion pools, CF4 is helping to uncover the complex and critical roles of copper in health and disease.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Synthetic fluorescent probes for studying copper in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Copper probe CF4 | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective Detection of Cu+ Ions in Live Cells via Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. Oxidation state-specific fluorescent copper sensors reveal oncogene-driven redox changes that regulate labile copper(II) pools - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | Fluorescent Dye | 2365532-64-3 | Invivochem [invivochem.com]

- 16. abmole.com [abmole.com]

- 17. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with Copper Fluor-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element involved in a myriad of physiological and pathological processes, including mitochondrial respiration, antioxidant defense, and neurotransmission.[1] Dysregulation of copper homeostasis has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] Copper Fluor-4 (CF4) is a highly selective and sensitive fluorescent probe designed for the detection of labile Cu+ pools in living cells.[3][4][5] Based on a rhodol dye scaffold, CF4 exhibits a greater than 10-fold increase in fluorescence upon binding to Cu+, making it a powerful tool for real-time imaging of intracellular copper dynamics.[3][5] These application notes provide a detailed protocol for utilizing this compound for live cell imaging, along with data presentation guidelines and visualizations of relevant biological pathways.

I. Product Information and Specifications

This compound is a Cu+-specific fluorescent sensor characterized by its high selectivity and binding affinity.[3][4][5] Its chemical and photophysical properties are summarized below.

| Property | Value | Reference |